molecular formula C15H20O4 B12965220 3-Formyl-4-isopropoxyphenyl pivalate

3-Formyl-4-isopropoxyphenyl pivalate

Cat. No.: B12965220
M. Wt: 264.32 g/mol
InChI Key: YXACSUVNWNRLGV-UHFFFAOYSA-N
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Description

3-Formyl-4-isopropoxyphenyl pivalate is a synthetic organic compound characterized by a pivalate ester group (tert-butyl carbonate) at the phenyl ring, with a formyl (–CHO) substituent at position 3 and an isopropoxy (–OCH(CH₃)₂) group at position 4. The pivalate moiety is known to enhance metabolic stability and lipophilicity, making it a common feature in pharmaceuticals and enzyme inhibitors .

The compound’s design likely aims to balance reactivity and stability, leveraging the electron-withdrawing formyl group for electrophilic interactions and the bulky pivalate group for steric protection. Such features are critical in enzyme inhibition applications, as seen in related HNE (human neutrophil elastase) inhibitors like Sivelestat, where pivalate esters improve chemical stability and binding affinity .

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3-formyl-4-propan-2-yloxyphenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C15H20O4/c1-10(2)18-13-7-6-12(8-11(13)9-16)19-14(17)15(3,4)5/h6-10H,1-5H3

InChI Key

YXACSUVNWNRLGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC(=O)C(C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-isopropoxyphenyl pivalate typically involves the reaction of 3-formyl-4-isopropoxyphenylboronic acid with pivalic anhydride. The reaction is carried out under mild conditions, often in the presence of a catalyst such as palladium. The process involves the formation of a boronic ester intermediate, which is then converted to the final pivalate ester product through a series of steps including transmetalation and reductive elimination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-isopropoxyphenyl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Formyl-4-isopropoxyphenyl pivalate involves its interaction with specific molecular targets, such as enzymes. The formyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The isopropoxy and pivalate groups contribute to the compound’s stability and specificity by enhancing its binding affinity and selectivity for the target enzymes .

Comparison with Similar Compounds

Sulfonamide Analogs with Pivalate Fragments

Structural and Functional Insights
A key comparison is with sulfonamide-based HNE inhibitors, where the pivalate fragment from Sivelestat (4-(sulfamoyl)phenyl pivalate) is integrated into bicyclic scaffolds. These analogs replace the carbonyl group of the N–CO function with the pivalate group, enhancing inhibitory activity and stability . For example:

Compound Key Substituents Biological Activity Stability
Sivelestat 4-(Sulfamoyl)phenyl pivalate Potent HNE inhibition (IC₅₀ ~20 nM) High metabolic stability
Bicyclic sulfonamide analogs Pivalate at position 1, sulfonamide Improved HNE inhibition vs. parent scaffolds Enhanced chemical stability
3-Formyl-4-isopropoxyphenyl pivalate Formyl (position 3), isopropoxy (position 4) Presumed enzyme inhibition (unreported) Expected high stability due to pivalate

The substitution pattern in this compound differs by prioritizing formyl and isopropoxy groups over sulfonamide moieties. This suggests a shift toward targeting enzymes sensitive to electrophilic aldehydes, such as proteases or oxidases, rather than elastases .

Steroidal Pivalate Esters

Pharmaceutical Applications
Steroidal pivalates like tixocortol pivalate and fluocortolone pivalate are designed for topical anti-inflammatory applications, where the pivalate group prolongs drug release and reduces systemic absorption . Comparatively, this compound lacks the steroidal backbone, implying distinct therapeutic targets.

Compound Core Structure Function of Pivalate Application
Tixocortol pivalate Steroid Enhances lipophilicity Topical anti-inflammatory
This compound Aromatic Stabilizes ester bond; steric protection Potential enzyme inhibition

The absence of a steroid nucleus in this compound limits its utility in glucocorticoid pathways but expands its versatility in small-molecule inhibitor design.

Crystallographic and Stability Comparisons

Physical Properties
Crystallographic studies of pivalate-containing compounds reveal structural disorder in the pivalate ligands, necessitating advanced refinement techniques (e.g., SHELX-2016 and RIGU restraints) . For instance, in metal-pivalate complexes, the tert-butyl group exhibits conformational flexibility, which may influence solubility and crystallization behavior.

Compound Crystallographic Feature Stability Implication
Metal-pivalate complexes Disordered pivalate ligands Reduced crystallinity; moderate stability
This compound Not reported Likely higher stability due to aromatic rigidity

The aromatic phenyl ring in this compound may mitigate pivalate disorder, enhancing thermal and chemical stability compared to aliphatic or metal-coordinated analogs .

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